molecular formula C14H27Br B12295908 5-Tetradecene, 1-bromo-, (5Z)-

5-Tetradecene, 1-bromo-, (5Z)-

Cat. No.: B12295908
M. Wt: 275.27 g/mol
InChI Key: WSWTVFLWDFYSMK-KTKRTIGZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecene, 1-bromo-, (5Z)- typically involves the bromination of 5-Tetradecene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine to the desired position on the carbon chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (DCM) .

Industrial Production Methods: Industrial production of 5-Tetradecene, 1-bromo-, (5Z)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Tetradecene, 1-bromo-, (5Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether

Major Products:

    Substitution: 5-Tetradecanol, 5-Tetradecanenitrile.

    Elimination: 5-Tetradecene.

    Oxidation: 5-Tetradecanol.

    Reduction: Tetradecane

Scientific Research Applications

Chemistry: 5-Tetradecene, 1-bromo-, (5Z)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology and Medicine: In biological research, it is used to study the effects of brominated compounds on biological systems. It also serves as a precursor for the synthesis of bioactive molecules .

Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also employed in the synthesis of materials with specific properties, such as hydrophobic coatings .

Mechanism of Action

The mechanism of action of 5-Tetradecene, 1-bromo-, (5Z)- involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Uniqueness: 5-Tetradecene, 1-bromo-, (5Z)- is unique due to its Z-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C14H27Br

Molecular Weight

275.27 g/mol

IUPAC Name

(Z)-1-bromotetradec-5-ene

InChI

InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10H,2-8,11-14H2,1H3/b10-9-

InChI Key

WSWTVFLWDFYSMK-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCBr

Canonical SMILES

CCCCCCCCC=CCCCCBr

Origin of Product

United States

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